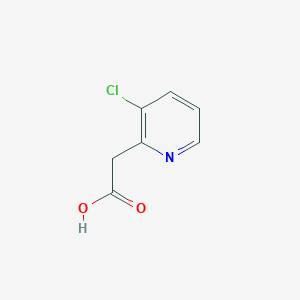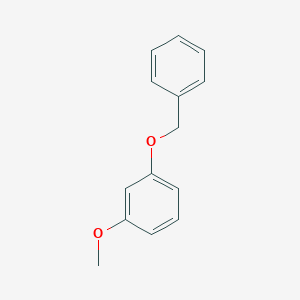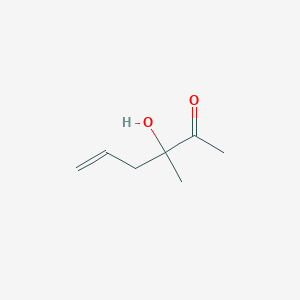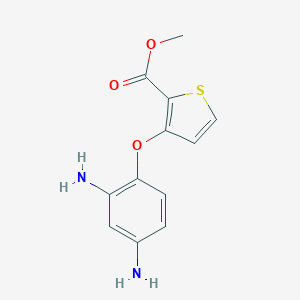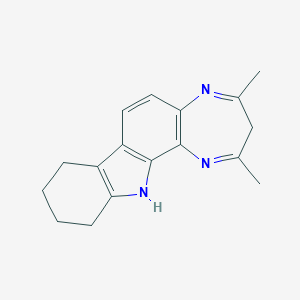
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-, also known as DHDMDC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. DHDMDC has a unique structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is not fully understood. However, it is believed that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- induces apoptosis in cancer cells by activating the caspase pathway. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. Additionally, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been shown to have antioxidant and anti-inflammatory activity. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is its unique structure, which makes it a promising candidate for the development of new drugs. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to have a variety of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
For the study of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- include the development of new drugs, the study of its mechanism of action, and the optimization of the synthesis method.
Métodos De Síntesis
The synthesis of (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- involves the reaction of 2,4-dimethyl-1,2,3,4-tetrahydrocarbazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to yield (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl-. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been studied for its potential use as an anticancer agent. Several studies have shown that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has been studied for its potential use as an antimicrobial agent. Studies have shown that (1,4)Diazepino(2,3-a)carbazole, 3,8,9,10,11,12-hexahydro-2,4-dimethyl- has antibacterial and antifungal activity against a variety of pathogens.
Propiedades
Número CAS |
107369-98-2 |
|---|---|
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
4,6-dimethyl-3,7,18-triazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene |
InChI |
InChI=1S/C17H19N3/c1-10-9-11(2)19-17-15(18-10)8-7-13-12-5-3-4-6-14(12)20-16(13)17/h7-8,20H,3-6,9H2,1-2H3 |
Clave InChI |
YBCOITSWEXSWIE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C |
SMILES canónico |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCCC4)N=C(C1)C |
Otros números CAS |
107369-98-2 |
Sinónimos |
2,4-Dimethyl-3,8,9,10,11,12-hexahydro-(1,4)diazepino(2,3-a)carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



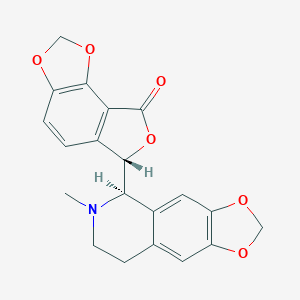
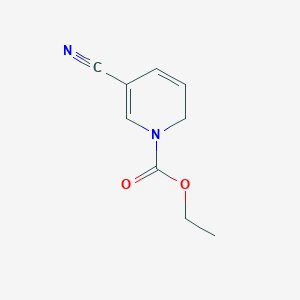
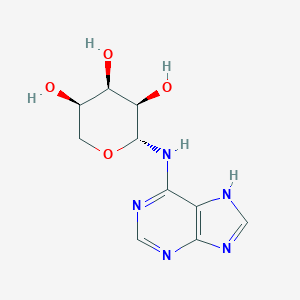
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
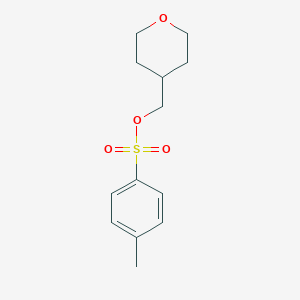
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
